molecular formula C38H75NO8 B1240766 alpha-D-galactosyl-N-tetradecanoylsphinganine

alpha-D-galactosyl-N-tetradecanoylsphinganine

Cat. No. B1240766
M. Wt: 674 g/mol
InChI Key: SCBSLJVBXYHZPZ-MJXXBSABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-galactosyl-N-tetradecanoylsphinganine is a glycodihydroceramide having alpha-D-galactosyl component and the ceramide N-acyl group specified as tetradecanoyl.

Scientific Research Applications

Enzymatic Functions and Gene Expressions

Alpha-D-galactosyl-N-tetradecanoylsphinganine is closely associated with various enzymatic functions and gene expressions in different organisms. For instance, the alpha-1,3-galactosyltransferase enzyme, which is related to the synthesis of alpha-galactosyl epitopes, shows a unique pattern of distribution in mammals, including its inactivation in catarrhines (Old World monkeys, apes, and humans) due to evolutionary pressures (Galili & Swanson, 1991). This alteration in enzyme activity is significant for understanding the evolutionary changes in cell surface carbohydrates.

Glycosylation and Synthesis

The process of glycosylation, particularly involving alpha-D-galactosyl residues, plays a crucial role in the biosynthesis of complex molecules. A study by Kunz et al. (1991) demonstrates the asymmetric synthesis of N-galactosyl D-α-amino nitriles, showcasing the application of carbohydrate molecules as chiral templates in stereoselective synthesis (Kunz et al., 1991). Such research underscores the importance of alpha-D-galactosyl compounds in chemical synthesis and the creation of novel compounds.

Role in Glycoprotein and Glycolipid Biosynthesis

The role of alpha-D-galactosyl-N-tetradecanoylsphinganine in the biosynthesis of glycoproteins and glycolipids is highlighted by Smith et al. (1990), who explored the function of alpha 1,3-galactosyltransferase in regulating these processes in Chinese hamster ovary cells (Smith et al., 1990). This research is pivotal for understanding the complex interactions and regulatory mechanisms involved in cellular biosynthesis.

Immunological Aspects

The immunological implications of alpha-D-galactosyl compounds are notable, especially in the context of xenotransplantation and autoimmune diseases. Research has shown the synthesis of alpha-galactosyl disaccharide epitopes, which are involved in the hyperacute rejection of xenotransplantation (Lu et al., 2001). This insight is crucial for developing strategies to mitigate transplant rejection and understand the body's immune response to foreign tissues.

properties

Product Name

alpha-D-galactosyl-N-tetradecanoylsphinganine

Molecular Formula

C38H75NO8

Molecular Weight

674 g/mol

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetradecanamide

InChI

InChI=1S/C38H75NO8/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-32(41)31(30-46-38-37(45)36(44)35(43)33(29-40)47-38)39-34(42)28-26-24-22-20-17-14-12-10-8-6-4-2/h31-33,35-38,40-41,43-45H,3-30H2,1-2H3,(H,39,42)/t31-,32+,33+,35-,36-,37+,38-/m0/s1

InChI Key

SCBSLJVBXYHZPZ-MJXXBSABSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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